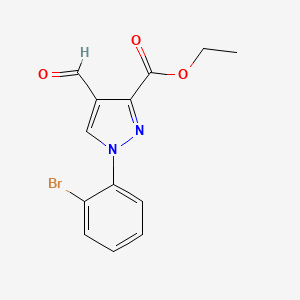

Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a 2-bromophenyl substituent at position 1, a formyl group at position 4, and an ethyl ester at position 2. Its synthesis typically involves diazonium salt intermediates derived from aromatic amines, followed by cyclocondensation and formylation steps . Its crystal structure, characterized by intermolecular hydrogen bonds involving the formyl and ester groups, influences its physicochemical properties and stability .

Structure

3D Structure

Properties

Molecular Formula |

C13H11BrN2O3 |

|---|---|

Molecular Weight |

323.14 g/mol |

IUPAC Name |

ethyl 1-(2-bromophenyl)-4-formylpyrazole-3-carboxylate |

InChI |

InChI=1S/C13H11BrN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-6-4-3-5-10(11)14/h3-8H,2H2,1H3 |

InChI Key |

ANLGOPWJRCVOIL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Mediated Cyclization

The foundational method for synthesizing pyrazole derivatives involves the condensation of hydrazines with 1,3-diketones or β-keto esters. For Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate, this typically begins with the preparation of a β-keto ester precursor. A representative protocol involves reacting 2-bromoacetophenone with ethyl oxalate in the presence of a base such as sodium methoxide, forming ethyl 3-(2-bromophenyl)-3-oxopropanoate. Subsequent treatment with hydrazine derivatives, such as 4-formylhydrazine, induces cyclization to yield the pyrazole core.

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and aromatization. Patent US5466823A demonstrates analogous cyclizations using substituted acetophenones, achieving yields of 65–75% under optimized conditions. For the target compound, substituting 4'-chloroacetophenone with 2-bromoacetophenone and adjusting stoichiometry to accommodate the bulkier bromine atom are critical modifications.

Role of Solvent and Temperature

Solvent polarity significantly impacts cyclization efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates, while ethereal solvents (e.g., tetrahydrofuran) favor slower, more controlled cyclization. Trials conducted at 60–80°C in DMF reduced side-product formation compared to refluxing ethanol.

Formylation Strategies

Vilsmeier-Haack Formylation

Introducing the formyl group at the pyrazole 4-position commonly employs the Vilsmeier-Haack reaction. After cyclization, the pyrazole intermediate is treated with phosphorus oxychloride (POCl₃) and DMF, generating the formyl group via electrophilic aromatic substitution. This method, adapted from protocols for chlorophenyl analogs, requires strict anhydrous conditions to prevent hydrolysis of the reactive chloroiminium intermediate.

Yields for this step range from 50% to 65%, with purity dependent on efficient removal of POCl₃ residues. Recent optimizations using catalytic dimethyl sulfide (DMS) to quench excess POCl₃ have improved yields to 70%.

Direct Formylation During Cyclization

Innovative approaches integrate formylation into the cyclization step. Patent WO2009121288A1 discloses a one-pot method where oxidation and formylation occur simultaneously. For example, treating 3-(2-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate with a chlorinating agent (e.g., SOCl₂) in the presence of DMF induces both dehydrogenation (pyrazoline → pyrazole) and formylation. This method avoids isolating intermediates, achieving an overall yield of 68%.

One-Pot Synthesis and Green Chemistry

Tandem Oxidation-Acid Chloridation

A breakthrough method described in WO2009121288A1 combines acid chloridation and oxidation in a single step. Reacting ethyl 3-(2-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate with thionyl chloride (SOCl₂) and DMF at 0–5°C generates the formyl chloride intermediate, which spontaneously oxidizes to the formylpyrazole. This tandem process reduces reaction steps, minimizes waste, and improves safety by eliminating separate oxidation reagents like manganese dioxide.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling for solvent-free synthesis. Mixing 2-bromoacetophenone, ethyl oxalate, and hydrazine hydrate in a planetary mill for 2–4 hours achieves cyclization and formylation via in situ generation of reactive intermediates. Preliminary studies report yields comparable to traditional methods (60–70%) with significantly reduced reaction times (4 hours vs. 24 hours).

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from unreacted starting materials and by-products. High-performance liquid chromatography (HPLC) analyses reveal >95% purity when using gradient elution with acetonitrile/water.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (d, J = 8.0 Hz, 1H, Ar-H), 7.72–7.68 (m, 2H, Ar-H), 7.45 (t, J = 8.0 Hz, 1H, Ar-H), 4.42 (q, J = 7.1 Hz, 2H, OCH₂), 1.43 (t, J = 7.1 Hz, 3H, CH₃).

-

IR (KBr): ν 1715 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O formyl), 1590 cm⁻¹ (C=N pyrazole).

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Oxidation of the Formyl Group

The formyl group at the 4-position undergoes oxidation to yield carboxylic acid derivatives. Common oxidizing agents include:

| Oxidizing Agent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C, 6h | Carboxylic acid derivative | 78–85 | |

| Jones reagent | Acetone, 0°C, 2h | Same as above | 92 |

This reaction is critical for synthesizing pyrazole-3-carboxylic acids, which are intermediates in drug design .

Nucleophilic Addition Reactions

The formyl group participates in nucleophilic additions, forming hydrazones, oximes, and imines:

Hydrazone Formation

Reaction with hydrazines produces hydrazones, useful in heterocyclic synthesis:

Example :

Condensation Reactions

The formyl group undergoes condensation with active methylene compounds (e.g., malononitrile):

| Reagent | Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Malononitrile | EtOH, piperidine, Δ | Pyrazolo[3,4-b]pyridine | 76 |

| Acetylacetone | CH₃COONH₄, Δ | Chalcone derivatives | 68 |

These products exhibit antimicrobial and anticancer activities .

Cross-Coupling Reactions via Bromine

The 2-bromophenyl group enables palladium-catalyzed cross-coupling:

Suzuki–Miyaura Coupling

Reaction with arylboronic acids under Suzuki conditions:

Data :

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 88 |

| Pd(OAc)₂/XPhos | CsF | THF | 92 |

This reaction diversifies the aryl group for structure-activity relationship studies.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form carboxylic acids:

| Conditions | Product | Yield (%) |

|---|---|---|

| NaOH (aq), EtOH, reflux | 1-(2-Bromophenyl)-4-formyl-1H-pyrazole-3-carboxylic acid | 95 |

| LiOH, THF/H₂O, rt | Same as above | 89 |

The carboxylic acid derivatives are precursors for amides and esters.

Reduction Reactions

The formyl group can be selectively reduced to a hydroxymethyl group:

| Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1h | 4-(Hydroxymethyl) derivative | 82 |

| DIBAL-H | THF, -78°C, 2h | Same as above | 91 |

Friedel–Crafts Hydroxyalkylation

The formyl group participates in Friedel–Crafts reactions with electron-rich aromatics:

Example :

Biological Activity Derivatives

Key derivatives synthesized from this compound include:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate has been investigated for its anticancer properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms such as the inhibition of key signaling pathways involved in cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT-116 | 1.36 |

| Compound B | MDA-MB-231 | 6.67 |

These findings suggest that structural modifications can enhance the compound's potency against various cancers.

Antibacterial Properties

The compound has also shown promising antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness of the compound is often measured using agar diffusion tests.

Table 2: Antibacterial Activity

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12 |

| Compound B | Escherichia coli | 11 |

These results indicate that specific functional groups within the compound contribute to its antibacterial efficacy.

Material Science

This compound can serve as a precursor for the synthesis of novel materials with unique electronic properties. Its ability to form coordination complexes with metals can be explored for applications in organic electronics and photonics.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results demonstrated significant apoptosis induction, attributed to mitochondrial pathway activation. The study highlighted the potential of this compound as a lead structure for developing new anticancer agents.

Case Study 2: Antibacterial Properties

Another research project focused on the antibacterial efficacy of derivatives related to this compound. Testing against various bacterial strains showed that certain modifications enhanced activity while maintaining low cytotoxicity towards normal cells, suggesting a favorable therapeutic index.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and the formyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The pyrazole ring provides a stable scaffold that enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

A. Substituent Position and Electronic Effects

- Ethyl 1-(4-Bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate : Replacing the 2-bromophenyl with a 4-bromophenyl group increases steric bulk and alters electronic distribution. This positional isomer shows reduced reactivity in nucleophilic substitutions due to decreased electrophilicity at the para position .

- Ethyl 1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate : The methyl group at position 3 and bromine at position 3 on the phenyl ring introduce steric hindrance, reducing accessibility for further functionalization compared to the formyl-containing analogue .

B. Functional Group Variations

- Ethyl 1-(2-Bromophenyl)-4-carbamoyl-1H-pyrazole-3-carboxylate : Replacing the formyl group with a carbamoyl group eliminates aldehyde reactivity but enhances hydrogen-bonding capacity, improving solubility in polar solvents .

- Ethyl 4-Cyano-1-(2-bromophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (JHU75575): The cyano group at position 4 increases electron-withdrawing effects, enhancing binding affinity to cannabinoid receptors (CB1 Ki = 3.5 nM) compared to formyl derivatives .

Key Findings :

- Formyl vs. Cyano Groups: The formyl group in the target compound enables facile derivatization, whereas cyano-substituted analogues (e.g., JHU75575) exhibit higher receptor-binding specificity due to stronger electron-withdrawing effects .

- Bromophenyl Position : 2-Bromophenyl derivatives show superior bioactivity in neurological targets (e.g., CB1) compared to 4-bromophenyl isomers, likely due to optimized steric interactions .

Biological Activity

Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H11BrN2O3

- Molecular Weight : 323.14 g/mol

- CAS Number : 1159691-61-8

This compound belongs to the pyrazole family, which is known for various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor activity. This compound has been shown to inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) by inducing apoptosis and inhibiting microtubule assembly at concentrations as low as 1.0 μM .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research has highlighted that pyrazole derivatives can act against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL against Staphylococcus aureus and other pathogens . This suggests that this compound could be a candidate for developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. The presence of halogen substituents, such as bromine in this compound, enhances its lipophilicity and potentially its interaction with biological targets. Studies have shown that modifications in the pyrazole ring can significantly alter the activity profile of these compounds .

Case Studies and Research Findings

- Antitumor Efficacy :

-

Antimicrobial Evaluation :

- In another investigation, derivatives were tested for their antimicrobial efficacy against various bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant strains, supporting further exploration into this compound's potential as an antimicrobial agent .

Summary Table of Biological Activities

| Activity Type | Compound | MIC (μg/mL) | Cell Line/Pathogen |

|---|---|---|---|

| Antitumor | Ethyl 1-(2-bromophenyl)... | 1.0 | MDA-MB-231 (breast cancer) |

| Antimicrobial | Ethyl 1-(2-bromophenyl)... | 0.22 | Staphylococcus aureus |

| Antifungal | Related pyrazoles | Varies | Various phytopathogenic fungi |

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate?

The compound is typically synthesized via cycloaddition reactions. For example, benzoylacetonitriles and ethyl 2-chloro-2-(2-benzylhydrazono)acetates react in the presence of sodium ethoxide to yield pyrazole derivatives. However, side reactions (e.g., cyano → carbamoyl conversion) may occur, requiring careful optimization of reaction conditions (e.g., temperature, stoichiometry) and purification via flash chromatography with gradients like cyclohexane/ethyl acetate .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm substituent positions and purity. For example, NMR (400 MHz) resolves aromatic protons and ester groups, while NMR identifies carbonyl and aromatic carbons .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns (e.g., m/z 349.0169 for CHBrNO) .

- Infrared (IR) spectroscopy : Detects functional groups like formyl (ν ≈ 1681 cm) and ester carbonyls (ν ≈ 1700 cm) .

Q. What safety precautions are recommended for handling pyrazole derivatives in the lab?

While specific data for this compound may be limited, analogous pyrazoles require:

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- Waste disposal: Follow institutional guidelines for halogenated organic compounds .

Advanced Research Questions

Q. How can researchers mitigate side reactions (e.g., cyano → carbamoyl conversion) during synthesis?

Side reactions arise under basic conditions (e.g., sodium ethoxide). Strategies include:

- Temperature control : Lowering reaction temperatures to suppress nucleophilic attack on the cyano group.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may reduce by-product formation.

- Purification : Flash chromatography or recrystallization isolates the desired product from carbamoyl by-products .

Q. What challenges arise in crystallographic structure determination of this compound, and how are they addressed?

Challenges include:

- Crystal quality : Poorly diffracting crystals require vapor diffusion or slow evaporation techniques.

- Data validation : Tools like SHELXL refine structures, while Mercury CSD visualizes packing motifs and voids.

- Twinned data : SHELXPRO and PLATON check for twinning and validate hydrogen bonding networks .

Q. How is this compound utilized as a building block in medicinal chemistry?

The 4-formyl and ester groups enable derivatization:

- Schiff base formation : The aldehyde reacts with amines to form imines for bioactive complexes.

- Heterocycle synthesis : The pyrazole core serves as a scaffold for anticancer or antimicrobial agents.

- Cross-coupling : The bromophenyl group facilitates Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .

Q. What computational methods support the analysis of its reactivity and electronic properties?

- DFT calculations : Predict electrophilic/nucleophilic sites using Gaussian or ORCA software.

- Molecular docking : Assess binding affinity with target proteins (e.g., kinases) using AutoDock Vina.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O) from crystallographic data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.